6-Methoxy-2-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
6-Methoxy-2-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methoxy group at the 6th position, a trifluoromethyl group at the 2nd position, and an acetonitrile group at the 3rd position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridine-3-acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)pyridine, which is commercially available or can be synthesized from pyridine derivatives.
Acetonitrile Introduction: The acetonitrile group is introduced at the 3rd position through a cyanation reaction using a cyanating agent such as sodium cyanide or potassium cyanide under appropriate reaction conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 6-methoxy-2-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-methoxy-2-(trifluoromethyl)pyridine-3-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-(trifluoromethyl)pyridine-3-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-acetonitrile depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Chemical Reactivity: The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
2-Methoxy-6-(trifluoromethyl)pyridine: Lacks the acetonitrile group, resulting in different chemical properties and applications.
6-Methoxy-2-(trifluoromethyl)pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an acetonitrile group, affecting its reactivity and biological activity.
2-Methoxy-3-(trifluoromethyl)pyridine: The position of the trifluoromethyl group is different, leading to variations in chemical behavior.
Uniqueness: 6-Methoxy-2-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-7-3-2-6(4-5-13)8(14-7)9(10,11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLHLWWRGJBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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